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Compound of Interest

4-Methylthiophene-2-
Compound Name:
carbaldehyde

cat. No.: B1351181

A Spectroscopic Comparison of Thiophene-2-carbaldehyde and Its Methyl Derivatives

This guide provides a detailed spectroscopic comparison of thiophene-2-carbaldehyde and its
3-methyl, 4-methyl, and 5-methyl derivatives. It is intended for researchers, scientists, and
professionals in drug development and chemical synthesis who rely on precise analytical data
for compound characterization. This document summarizes key quantitative data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), offering a valuable resource for distinguishing between these closely related isomers.

Spectroscopic Data Summary

The following tables provide a comparative overview of the key spectroscopic data for
thiophene-2-carbaldehyde and its methyl-substituted analogs.

Table 1: *H NMR Spectroscopic Data (CDCIs, chemical shifts in o, ppm)
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Compound Aldehyde-H (s) Thiophene-H Methyl-H (s)
Thiophene-2- 9.05 7.80-7.77 (m, 2H),
carbaldehyde ' 7.22 (t, 1H)
3-Methyl-thiophene-2-

10.1 75(d, 1H), 7.0 (d, 1H) 2.6
carbaldehyde
4-Methyl-thiophene-2-

9.8 75(s,1H),7.2(s,1H) 23
carbaldehyde
5-Methyl-thiophene-2- 7.61 (d, 1H), 6.89 (d,

9.80[1] 2.57[1][2]

carbaldehyde

1H)[2]

Table 2: 13C NMR Spectroscopic Data (CDCls,

chemical shifts in 8, ppm)

Compound c=0 Thiophene-C Methyl-C
Thiophene-2- 144.0, 136.5, 135.2,

183.1 -
carbaldehyde 128.4
3-Methyl-thiophene-2- 148.9, 141.5, 135.8,

184.2 15.6
carbaldehyde 125.9
4-Methyl-thiophene-2- 144.2, 143.9, 132.1,

182.7 15.8
carbaldehyde 125.1
5-Methyl-thiophene-2- 151.61, 142.04,

182.59[1] 16.16[1]

carbaldehyde

137.45, 127.24[3]

Table 3: Key IR Spectroscopic Data (cm™1)
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v(C-H) v(C-H) v(C=C)
Compound v(C=0) . ] . .

aromatic aliphatic aromatic
Thiophene-2-

~1665[4] ~3100 - ~1518, ~1413

carbaldehyde
3-Methyl-
thiophene-2- ~1674[4] ~3100 ~2920 ~1530, ~1450
carbaldehyde
4-Methyl-
thiophene-2- ~1670 ~3100 ~2920 ~1540, ~1460
carbaldehyde
5-Methyl-
thiophene-2- ~1665[1] ~3100[1] ~2920[1] ~1540, ~1450[1]
carbaldehyde

Table 4: Mass Spectrometry Data (EI-MS)

Compound

Molec

ular Weight ( g/mol )

Key Fragments (m/z)

Thiophene-2-carbaldehyde

112.15

112 (M+), 111 (M-H), 83, 58,

39
3-Methyl-thiophene-2- 126.18 126 (M+), 125 (M-H), 97, 69,
carbaldehyde ' 45
4-Methyl-thiophene-2- 126.18 126 (M+), 125 (M-H), 97, 83,
carbaldehyde ' 45
5-Methyl-thiophene-2- 126 (M+), 125 (M-H), 97, 83,
126.18

carbaldehyde

45

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal standard (0O
ppm). The solution was transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.
Standard acquisition parameters included a spectral width of 12 ppm, a pulse angle of 45°,
and a relaxation delay of 5 seconds. A sufficient number of scans were collected to ensure a
good signal-to-noise ratio.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on a 100 MHz spectrometer
with proton decoupling. A spectral width of 220 ppm and a relaxation delay of 2 seconds
were used.

o Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by
phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film was prepared between two potassium
bromide (KBr) plates.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

» Data Acquisition: Spectra were recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, An average of 16 scans was taken to improve the signal-to-noise ratio. The
background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Samples were introduced into the mass spectrometer via a Gas
Chromatography (GC) system for separation prior to analysis.

 Instrumentation: A GC-MS system operating in Electron lonization (EI) mode was used.

o GC Separation: A non-polar capillary column was used to separate the isomers. The oven
temperature was programmed to ramp from 50°C to 250°C.
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e Mass Analysis: The mass spectrometer was operated with an ionization energy of 70 eV.
Mass spectra were recorded over a mass-to-charge (m/z) range of 35-300.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of

the compared compounds.
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Caption: Experimental workflow for the spectroscopic comparison.
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Caption: Structures of the compared thiophene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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